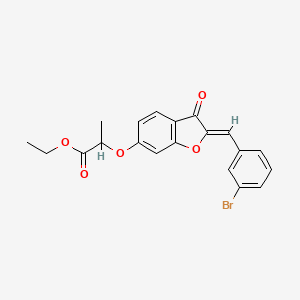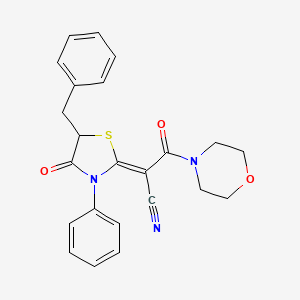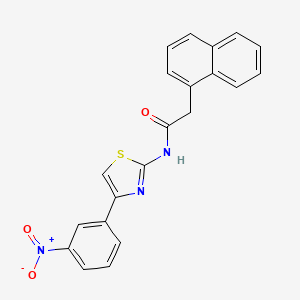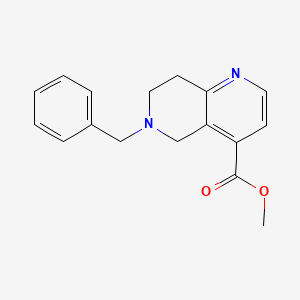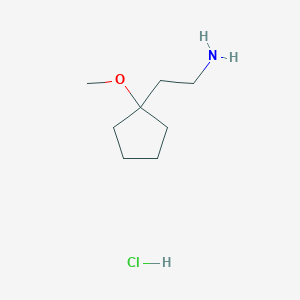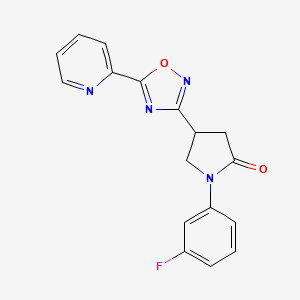
1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H13FN4O2 and its molecular weight is 324.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, due to its structural components like pyrrolidine, oxadiazole, and fluorophenyl groups, has implications in pharmacological research. The 1,3,4-oxadiazole ring, found in this compound, is known for its binding affinity with various enzymes and receptors in biological systems, offering diverse bioactivities. This has made oxadiazole derivatives a point of interest in medicinal chemistry for developing therapeutic agents against various ailments like cancer, tuberculosis, and microbial infections (Verma et al., 2019). The pyrrolidine ring, another component, is a versatile scaffold in drug discovery, recognized for its contributions to the stereochemistry of molecules and its ability to increase three-dimensional coverage, influencing the biological profile of drug candidates (Li Petri et al., 2021).
Bioactivity and Enzyme Interaction
The presence of the 1,3,4-oxadiazole ring contributes significantly to the compound's pharmacological potential. Compounds with this structure are known for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, mainly due to their interaction with biomacromolecules through hydrogen bonds (Wang et al., 2022).
Structural and Synthetic Importance
The unique structural features of the components of this compound make it valuable in synthetic chemistry. The compound involves functional groups that are pivotal in synthetic strategies, offering opportunities for creating novel biologically active molecules. These structural attributes allow for efficient exploration of pharmacophore space and contribute to the compound's potential as a key player in medicinal chemistry (Sharma et al., 2022).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-12-4-3-5-13(9-12)22-10-11(8-15(22)23)16-20-17(24-21-16)14-6-1-2-7-19-14/h1-7,9,11H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUHDCPKKFPEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
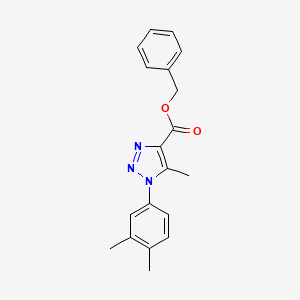
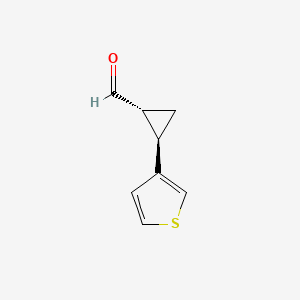
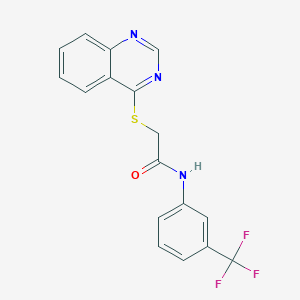
![(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B2462799.png)
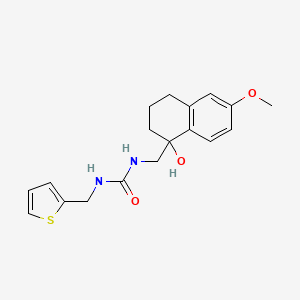
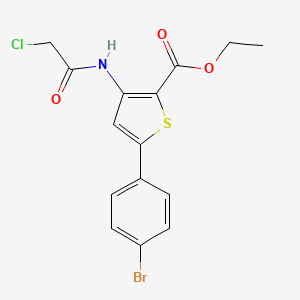
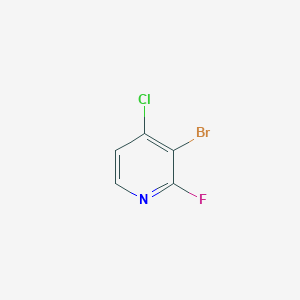
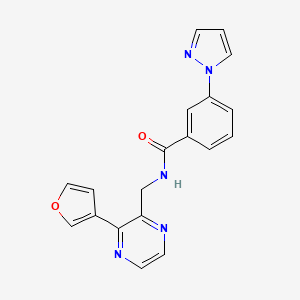
![4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide](/img/structure/B2462805.png)
